

Application of [11C]Methyl Trifluoromethanesulfonate in PET Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl trifluoromethanesulfonate*

Cat. No.: *B156547*

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Introduction

[11C]Methyl trifluoromethanesulfonate ([11C]MeOTf), a potent methylating agent, is a critical reagent in the field of positron emission tomography (PET) imaging. Its high reactivity allows for the rapid and efficient labeling of a wide array of molecules to create PET tracers. These tracers enable the *in vivo* visualization and quantification of biochemical processes, aiding in the diagnosis of diseases, understanding disease mechanisms, and accelerating drug development.

Compared to the more traditionally used [11C]methyl iodide ([11C]CH₃I), [11C]MeOTf often provides superior radiochemical yields, requires shorter reaction times, and can be used at lower temperatures with smaller amounts of precursor molecules. This application note provides a comprehensive overview of the use of [11C]MeOTf in PET imaging, including detailed protocols for its synthesis and application in radiolabeling, quantitative data for representative PET tracers, and a typical workflow for a preclinical PET imaging study.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative PET tracers using [11C]MeOTf.

Table 1: Radiosynthesis of [11C]Pittsburgh Compound B ([11C]PiB)

| Parameter | Value | Reference |
|---------------------------------------|--|-----------|
| Precursor | 6-OH-BTA-0 (2-(4'-aminophenyl)-6-hydroxybenzothiazole) | [1] |
| Methylating Agent | [11C]MeOTf | [1] |
| Radiochemical Yield (decay-corrected) | 40 ± 5% | [1] |
| Radiochemical Purity | > 97% | [1] |
| Specific Activity | 110-121 mCi/μmol | [1] |
| Synthesis Time | ~20 minutes | [1] |

Table 2: Radiosynthesis of [11C]PyrATP-1

| Parameter | Value | Reference |
|---|---|-----------|
| Precursor | Desmethyl-piperazine precursor | [2] |
| Methylating Agent | [11C]MeOTf | [2] |
| Radiochemical Yield (non-decay corrected, based on [11C]CO ₂) | 1-2% | [2] |
| Radiochemical Purity | > 99% | [2] |
| Specific Activity | 143 ± 52 GBq/μmol (3874 ± 1424 Ci/μmol) | [2] |
| Synthesis Time | Not specified | [2] |

Table 3: Radiosynthesis of R-(*l*)-[11C]epinephrine

| Parameter | Value | Reference |
|---------------------------|----------------------|-----------|
| Precursor | R-(-)-norepinephrine | [3] |
| Methylating Agent | [11C]MeOTf | [3] |
| Radiochemical Yield (EOB) | 15-25% | [3] |
| Radiochemical Purity | > 98% | [3] |
| Optical Purity | > 97% | [3] |
| Synthesis Time | 35-40 minutes | [3] |

Table 4: Radiosynthesis of [11C]GSK1482160

| Parameter | Value | Reference |
|---|----------------------|-----------|
| Precursor | Desmethyl-GSK1482160 | [4] |
| Methylating Agent | [11C]CH3OTf | [4] |
| Radiochemical Yield (decay-corrected, based on [11C]CO ₂) | 40-50% | [4] |
| Radiochemical Purity | > 99% | [4] |
| Specific Activity (EOB) | 370-1110 GBq/μmol | [4] |
| Synthesis Time | ~40 minutes | [4] |

Experimental Protocols

Protocol 1: Automated Synthesis of [11C]Methyl Trifluoromethanesulfonate ([11C]MeOTf)

This protocol describes a typical gas-phase method for the automated synthesis of [11C]MeOTf from cyclotron-produced [11C]CO₂.^[5]

Materials and Equipment:

- Automated radiochemistry synthesis module (e.g., GE TRACERlab FXC, MPS-100)
- Cyclotron for $[11\text{C}]\text{CO}_2$ production
- $[11\text{C}]\text{CO}_2$ target
- Gas-phase $[11\text{C}]\text{CH}_3\text{I}$ synthesis unit
- Silver triflate/graphitized carbon column
- High-purity nitrogen gas
- Solvents and reagents for precursor synthesis and purification

Procedure:

- Production of $[11\text{C}]\text{CO}_2$: $[11\text{C}]\text{CO}_2$ is produced in a cyclotron via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction.
- Conversion to $[11\text{C}]\text{CH}_4$: The produced $[11\text{C}]\text{CO}_2$ is reduced to $[11\text{C}]\text{CH}_4$ in the synthesis module.
- Synthesis of $[11\text{C}]\text{CH}_3\text{I}$: The $[11\text{C}]\text{CH}_4$ is converted to $[11\text{C}]$ methyl iodide ($[11\text{C}]\text{CH}_3\text{I}$) via a gas-phase iodination reaction.
- Conversion of $[11\text{C}]\text{CH}_3\text{I}$ to $[11\text{C}]\text{MeOTf}$: The gaseous $[11\text{C}]\text{CH}_3\text{I}$ is passed through a heated (typically 200°C) column containing silver triflate impregnated on graphitized carbon. [6] The $[11\text{C}]\text{CH}_3\text{I}$ reacts with the silver triflate to form $[11\text{C}]\text{MeOTf}$, which is then carried by a stream of nitrogen gas to the reaction vessel for radiolabeling.

Protocol 2: Radiolabeling of an Amine Precursor with $[11\text{C}]\text{MeOTf}$ (Example: $[11\text{C}]\text{PiB}$)

This protocol outlines the automated synthesis of $[11\text{C}]\text{PiB}$ using $[11\text{C}]\text{MeOTf}$.[1]

Materials and Equipment:

- Automated radiochemistry synthesis module (e.g., MPS-100)

- [11C]MeOTf (produced as per Protocol 1)
- 6-OH-BTA-0 (precursor)
- Suitable solvent (e.g., dimethylformamide - DMF)
- Base (e.g., sodium hydroxide)
- Solid-phase extraction (SPE) cartridges for purification
- High-performance liquid chromatography (HPLC) system for quality control
- Sterile saline for formulation

Procedure:

- Precursor Preparation: A solution of the 6-OH-BTA-0 precursor and a base in a suitable solvent is prepared in the reaction vessel of the automated synthesis module.
- Radiolabeling Reaction: The gaseous [11C]MeOTf is bubbled through the precursor solution at a controlled temperature and for a specific duration (e.g., 5 minutes at 80°C).
- Purification: The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [11C]MeOTf and other impurities.
- Formulation: The purified [11C]PiB is eluted from the final SPE cartridge with a sterile, injectable solvent (e.g., ethanol/saline mixture).
- Quality Control: The final product is analyzed using HPLC to determine radiochemical purity and specific activity. Other quality control tests include pH measurement and testing for residual solvents.

Protocol 3: In Vivo Small Animal PET Imaging

This protocol provides a general workflow for a preclinical PET imaging study in a rodent model.

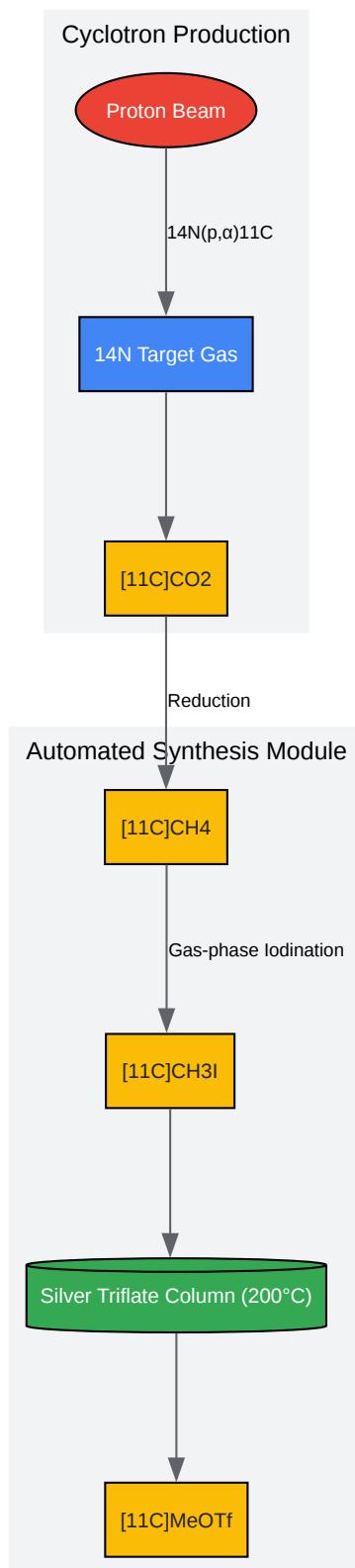
Materials and Equipment:

- Small animal PET/CT or PET/MR scanner
- Anesthesia system (e.g., isoflurane)
- Animal handling and monitoring equipment (heating pad, respiratory monitor)
- $[^{11}\text{C}]$ -labeled PET tracer (formulated for injection)
- Syringes and needles for injection
- Data acquisition and analysis software

Procedure:

- Animal Preparation: The animal is anesthetized and positioned on the scanner bed. A tail vein catheter may be placed for tracer injection.
- Tracer Administration: A known activity of the $[^{11}\text{C}]$ -labeled tracer is injected intravenously.
- PET Data Acquisition: Dynamic or static PET scanning is initiated either before, during, or after tracer injection, depending on the study's objective. For dynamic scans, data is collected over a period of time (e.g., 60-90 minutes) to capture the tracer's kinetics.
- CT or MR Scan: A CT or MR scan is acquired for anatomical co-registration and attenuation correction of the PET data.
- Image Reconstruction: The raw PET data is reconstructed into a series of images representing the distribution of the tracer in the animal over time.
- Data Analysis: Regions of interest (ROIs) are drawn on the co-registered images to quantify the tracer uptake in specific organs or tissues. Time-activity curves (TACs) are generated for dynamic scans to perform kinetic modeling and derive quantitative parameters.

Mandatory Visualization



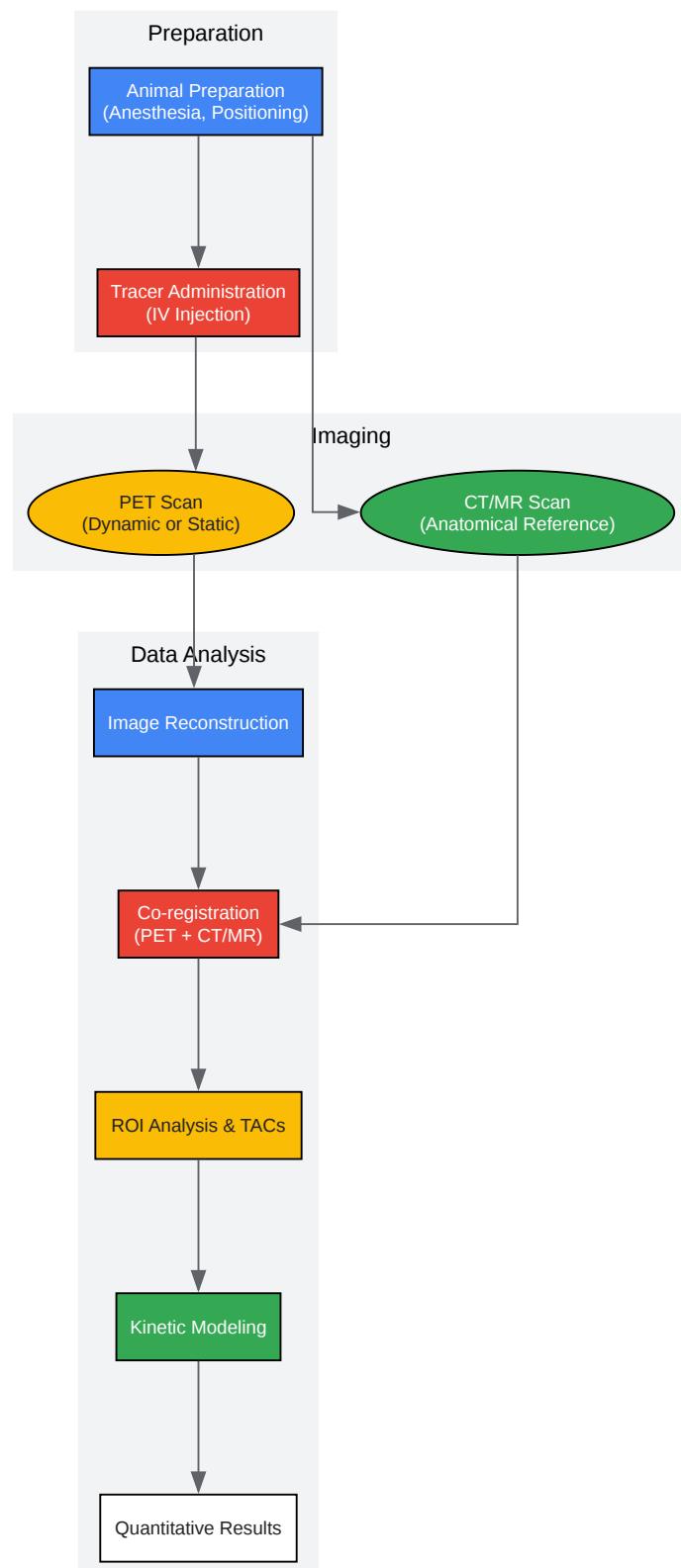
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Caption: Synthesis pathway of **[11C]methyl trifluoromethanesulfonate**.



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Caption: Workflow for radiolabeling with $[11\text{C}]$ MeOTf.



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Caption: Experimental workflow for a preclinical PET imaging study.

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